3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

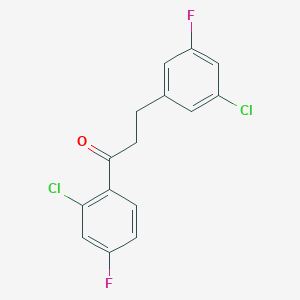

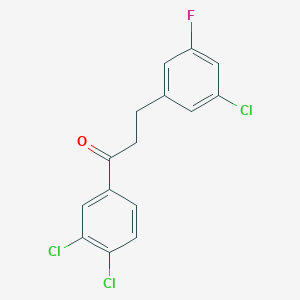

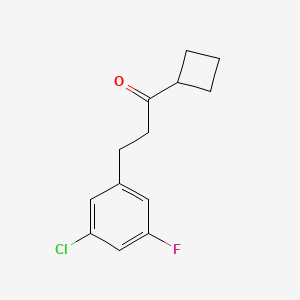

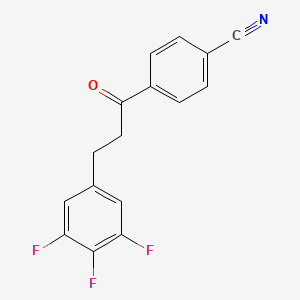

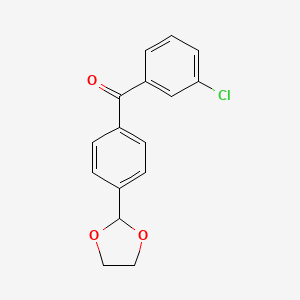

“3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C16H13ClO3 . It has a molecular weight of 288.73 . The compound is also known as "(4-chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone" .

Molecular Structure Analysis

The molecular structure of “3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” consists of a 1,3-dioxolane ring attached to a benzophenone group with a chlorine atom . The InChI code for this compound is 1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 .Physical and Chemical Properties Analysis

“3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” is a very light yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen

Fungicidal Activities

3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, through its derivatives, has shown significant applications in the field of fungicides. The ketalization of benzophenones with various reactants including epichlorohydrin has led to the formation of compounds with high fungicidal activities. These compounds, namely 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles, demonstrate the chemical's potential in agricultural and pharmaceutical applications (Talismanov & Popkov, 2007).

Synthesis of Benzophenone Derivatives

The compound plays a crucial role in the synthesis of various benzophenone derivatives. One study demonstrated the lithiation of 2-Aryl-2-(chloroaryl)-1,3-dioxolanes, which was essential in the synthesis of new ortho-functionalized benzophenone derivatives. This process highlights its importance in organic synthesis, particularly in the development of new chemical entities (Lukács, Porcs-Makkay, & Simig, 2004).

Photoreactions in Organic Chemistry

This compound has been studied in various photoreactions. For example, it has been involved in photochemically initiated reactions of substituted 1,3-dioxolanes, contributing to the understanding of mechanisms such as ring-fission in organic photochemistry (Hartgerink, Laan, Engberts, & Boer, 1971).

Applications in Material Science

The derivative of this compound has been used in the synthesis of materials such as the intermediate of fungicide difenoconazole. This shows its relevance in material science and industrial chemistry for the production of valuable chemical products (Xie Wei-sheng, 2007).

Photopolymerization Initiator

In another study, benzophenone-di-1,3-dioxane, a novel photoinitiator for free radical polymerization, was synthesized and characterized. Its application demonstrates the compound's potential in the field of polymer science, particularly in photopolymerization processes (Wang Kemin, Shan Jiang, Jianwei Liu, Nie, & Yu, 2011).

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-3-1-2-13(10-14)15(18)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKCSERNBZQPAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645111 |

Source

|

| Record name | (3-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-10-6 |

Source

|

| Record name | (3-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.